molecular formula C17H20N4O3S B14933309 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B14933309
M. Wt: 360.4 g/mol
InChI Key: GHQMTBBZRAMPLR-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a pyrimidine ring, a tetrahydrothiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups. The tetrahydrothiophene ring is then synthesized and oxidized to form the dioxidotetrahydrothiophene. Finally, the benzamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually scaled up from laboratory synthesis to industrial production through pilot studies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidine ring or the benzamide moiety, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-2-yl)benzamide
  • 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-4-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. The position of the dioxidotetrahydrothiophene ring and the specific substitutions on the pyrimidine ring can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C17H20N4O3S/c1-11-9-12(2)19-17(18-11)21-14-5-3-13(4-6-14)16(22)20-15-7-8-25(23,24)10-15/h3-6,9,15H,7-8,10H2,1-2H3,(H,20,22)(H,18,19,21)

InChI Key

GHQMTBBZRAMPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3)C

Origin of Product

United States

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